![molecular formula C10H9NO2S B3032654 5-Benzyl-1,3-thiazolidine-2,4-dione CAS No. 33321-31-2](/img/structure/B3032654.png)
5-Benzyl-1,3-thiazolidine-2,4-dione
Overview
Description
5-Benzyl-1,3-thiazolidine-2,4-dione is a heterocyclic compound . It is a part of the thiazolidinediones family, which are five-membered compounds containing nitrogen and sulfur . The thiazolidin-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules .
Synthesis Analysis
Thiazolidinediones, including 5-Benzyl-1,3-thiazolidine-2,4-dione, can be synthesized using deep eutectic solvents that act as both solvents and catalysts . A screening of 20 choline chloride-based deep eutectic solvents for thiazolidinedione synthesis, via Knoevenagel condensation, was performed to find the most suitable solvent . The deep eutectic solvent, choline chloride, N-methylurea, was proven to be the best for further synthesis .Molecular Structure Analysis
The molecular structure of 5-Benzyl-1,3-thiazolidine-2,4-dione includes a thiazole ring that contains the carbonyl moiety at positions 2 and 4, the -NH group, and the methylene group (–CH2), which allows for various modifications of the molecule .Scientific Research Applications
Anticancer Properties
5-Benzyl-1,3-thiazolidine-2,4-dione: and its derivatives exhibit promising anticancer activity. Researchers have found that these compounds can inhibit cancer cell growth by interfering with key cellular processes. For instance, they may target specific signaling pathways or inhibit enzymes crucial for cancer cell survival. Further studies are needed to explore their mechanism of action and potential as novel anticancer agents .
Antimicrobial Activity
The thiazolidine scaffold, including 5-Benzyl-1,3-thiazolidine-2,4-dione , has demonstrated antimicrobial properties. These compounds can inhibit the growth of bacteria (both Gram-positive and Gram-negative) and fungi. Their mode of action may involve disrupting cell membranes, interfering with metabolic pathways, or inhibiting essential enzymes. Researchers continue to investigate their efficacy against various pathogens .
Anti-Inflammatory Effects
Thiazolidine derivatives, including 5-Benzyl-1,3-thiazolidine-2,4-dione , possess anti-inflammatory activity. They may modulate inflammatory pathways, reduce cytokine production, and suppress immune responses. These properties make them potential candidates for managing inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Potential
Studies suggest that thiazolidine compounds can protect neurons from oxidative stress and neurodegenerative processes. 5-Benzyl-1,3-thiazolidine-2,4-dione derivatives may enhance neuronal survival, promote neurite outgrowth, and mitigate neuroinflammation. Researchers are exploring their application in neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .
Antioxidant Activity
The presence of sulfur in thiazolidine derivatives contributes to their antioxidant properties. These compounds scavenge free radicals, protect cells from oxidative damage, and maintain redox balance5-Benzyl-1,3-thiazolidine-2,4-dione may serve as a potent antioxidant, potentially benefiting overall health and preventing oxidative stress-related diseases .
Metabolic Syndrome and Diabetes
Thiazolidine derivatives have been investigated for their potential role in managing metabolic syndrome and diabetes. They may improve insulin sensitivity, regulate glucose metabolism, and reduce inflammation associated with these conditions5-Benzyl-1,3-thiazolidine-2,4-dione could be a valuable scaffold for developing novel antidiabetic agents .
PTP1B Inhibition
Computer-aided studies have explored the inhibitory effects of 5-(Substituted benzylidene) thiazolidine-2,4-diones on protein tyrosine phosphatase 1B (PTP1B). PTP1B inhibitors are potential therapeutic targets for type 2 diabetes and obesity. These compounds may enhance insulin signaling and improve glucose homeostasis .
In Vitro Antioxidant Studies
Substituted 5-benzylidene-3-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their antioxidant activity using the DPPH radical scavenging method. These compounds exhibited antioxidant effects, suggesting their potential as natural antioxidants .
Mechanism of Action
Target of Action
The primary targets of 5-Benzyl-1,3-thiazolidine-2,4-dione are the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and cytoplasmic Mur ligase enzyme . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis . Mur ligases are essential enzymes involved in the biosynthesis of bacterial cell walls .
Mode of Action
5-Benzyl-1,3-thiazolidine-2,4-dione interacts with its targets through different mechanisms. It improves insulin resistance by activating the PPARγ receptor, which promotes insulin sensitivity and improves the uptake of blood glucose . It also exhibits antimicrobial action by inhibiting the cytoplasmic Mur ligases, thereby disrupting bacterial cell wall synthesis . Additionally, it exhibits antioxidant action by scavenging reactive oxygen species (ROS) .
Biochemical Pathways
The activation of PPARγ by 5-Benzyl-1,3-thiazolidine-2,4-dione leads to the transcription of genes involved in lipid and glucose homeostasis . This results in improved insulin sensitivity and glucose uptake . The inhibition of Mur ligases disrupts the biosynthesis of peptidoglycan, a critical component of bacterial cell walls, leading to the death of the bacteria .
Pharmacokinetics
They are metabolized in the liver and excreted in the bile .
Result of Action
The activation of PPARγ by 5-Benzyl-1,3-thiazolidine-2,4-dione leads to improved insulin sensitivity and glucose uptake, which can help manage type 2 diabetes . Its antimicrobial action results in the death of bacteria, making it potentially useful in treating bacterial infections . Its antioxidant action helps in neutralizing harmful ROS, thereby protecting cells from oxidative damage .
Action Environment
The action of 5-Benzyl-1,3-thiazolidine-2,4-dione can be influenced by various environmental factors. For instance, the pH and temperature can affect the stability and efficacy of the compound. Additionally, the presence of other medications can influence its absorption and metabolism, potentially leading to drug-drug interactions
properties
IUPAC Name |
5-benzyl-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c12-9-8(14-10(13)11-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STDKZZIKAJFATG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(=O)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390095 | |
Record name | 5-benzyl-1,3-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-1,3-thiazolidine-2,4-dione | |
CAS RN |
33321-31-2 | |
Record name | 5-benzyl-1,3-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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